molecular formula C15H14Cl2S2 B14722645 1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) CAS No. 5424-92-0

1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)

Cat. No.: B14722645
CAS No.: 5424-92-0
M. Wt: 329.3 g/mol
InChI Key: ONOXSXZOHHQXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C15H14Cl2S2 It is characterized by the presence of two 4-chlorobenzene rings connected by a methanediylbis(sulfanediylmethanediyl) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) typically involves a multicomponent reaction. One common method includes the reaction of acetylacetone with formaldehyde and S-nucleophiles (such as hydrogen sulfide or 1,2-ethanedithiol) in the presence of Lewis acids. This is followed by in situ interaction with hydrazine or hydroxylamine . The reaction conditions often require room temperature and the presence of catalysts like CoCl2, FeCl3, BF3·Et2O, or AlCl3 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of Lewis acids as catalysts are likely to be employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is unique due to the presence of both chlorine atoms and sulfur linkers, which confer distinct chemical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

5424-92-0

Molecular Formula

C15H14Cl2S2

Molecular Weight

329.3 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methylsulfanylmethylsulfanylmethyl]benzene

InChI

InChI=1S/C15H14Cl2S2/c16-14-5-1-12(2-6-14)9-18-11-19-10-13-3-7-15(17)8-4-13/h1-8H,9-11H2

InChI Key

ONOXSXZOHHQXFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSCSCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.